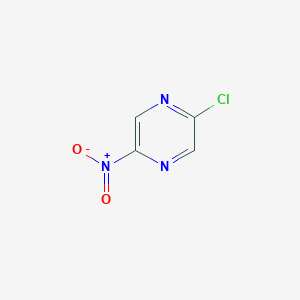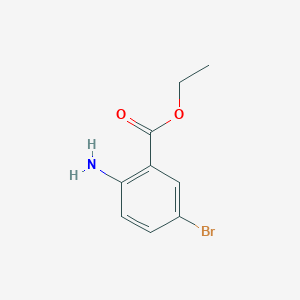
N-(5-Metiltio-1,2,4-tiadiazol-3-il)benzamida
Descripción general
Descripción
“N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide” is a chemical compound used in scientific research . It has a molecular weight of 251.33 and a molecular formula of C10H9N3OS2 .
Molecular Structure Analysis
The crystal structures of similar compounds have been determined by the method of single crystal X-ray diffraction . In these crystals, the molecules have taken four types of conformation due to intra-molecular rotations around N–C and C–C bonds .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de 1,3,4-tiadiazol, incluida la N-(5-Metiltio-1,2,4-tiadiazol-3-il)benzamida, han mostrado potencial como agentes anticancerígenos . Tienen la capacidad de interrumpir los procesos relacionados con la replicación del ADN, lo que les permite inhibir la replicación de las células cancerosas . Por ejemplo, la N-({5-[(2-metoxibencilideno)amino]-1,3,4-tiadiazol-2-il}sulfonil)benzamida y la N-({5-[(furan-2-ilmetilideno)amino]-1,3,4-tiadiazol-2-il}sulfonil)benzamida han mostrado una citotoxicidad significativa contra las líneas celulares de cáncer de mama y cáncer de pulmón .
Actividad Antimicrobiana
Los derivados de 1,3,4-tiadiazol han demostrado propiedades antimicrobianas . Se han utilizado en el tratamiento de diversas infecciones bacterianas .
Actividad Antifúngica
Estos compuestos también han mostrado propiedades antifúngicas . Se pueden utilizar en el tratamiento de diversas infecciones fúngicas .
Actividad Antiinflamatoria
Los derivados de 1,3,4-tiadiazol han mostrado propiedades antiinflamatorias . Se pueden utilizar en el tratamiento de diversas afecciones inflamatorias .
Actividad Antipsicótica
Estos compuestos han demostrado propiedades antipsicóticas . Se pueden utilizar en el tratamiento de diversos trastornos psiquiátricos .
Actividad Antidepresiva
Los derivados de 1,3,4-tiadiazol han mostrado propiedades antidepresivas . Se pueden utilizar en el tratamiento de diversos trastornos depresivos .
Actividad Anticonvulsiva
Estos compuestos han demostrado propiedades anticonvulsivas . Se pueden utilizar en el tratamiento de diversos trastornos convulsivos .
Actividad Insecticida
Los derivados de 1,3,4-tiadiazol han mostrado propiedades insecticidas . Se pueden utilizar en el control de diversas plagas de insectos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is a chemical compound that has been used in proteomics research It’s known that 1,3,4-thiadiazole derivatives, which n-(5-methylthio-1,2,4-thiadiazol-3-yl)benzamide is a part of, have the ability to disrupt processes related to dna replication .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may interact with its targets by disrupting DNA replication processes.
Biochemical Pathways
Given its potential to disrupt dna replication processes , it can be inferred that it may affect pathways related to cell division and growth.
Pharmacokinetics
The in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity , which suggests that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may have good stability and potentially favorable pharmacokinetic properties.
Result of Action
Given its potential to disrupt dna replication processes , it can be inferred that it may lead to the inhibition of cell division and growth, particularly in bacterial and cancer cells.
Action Environment
The stability of 1,3,4-thiadiazol nucleus is attributed to its aromaticity , suggesting that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may be stable under various environmental conditions.
Propiedades
IUPAC Name |
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERDFHOICHJZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375688 | |
| Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353254-76-9 | |
| Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)





![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)

